N'-(2,4-dichlorophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide
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Overview
Description
N2-(2,4-Dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and dipentyl groups attached to a benzene-1,2-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with benzene-1,2-dicarboxylic anhydride under reflux conditions in an appropriate solvent such as toluene. This reaction forms the intermediate N-(2,4-dichlorophenyl)benzene-1,2-dicarboxamide.
Introduction of Dipentyl Groups: The intermediate is then subjected to alkylation using pentyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution, resulting in the formation of N2-(2,4-dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-Dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
N2-(2,4-Dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N2-(2,4-dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-nitrobenzamide: Shares the dichlorophenyl group but differs in the presence of a nitro group instead of dipentyl groups.
2,4-Dichlorophenyl-cyanoxime: Contains the dichlorophenyl group and is known for its cytotoxic properties.
Uniqueness
N2-(2,4-Dichlorophenyl)-N1,N1-dipentylbenzene-1,2-dicarboxamide is unique due to the presence of both dichlorophenyl and dipentyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H30Cl2N2O2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-N-(2,4-dichlorophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C24H30Cl2N2O2/c1-3-5-9-15-28(16-10-6-4-2)24(30)20-12-8-7-11-19(20)23(29)27-22-14-13-18(25)17-21(22)26/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3,(H,27,29) |
InChI Key |
XGHPIBKEOMINTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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